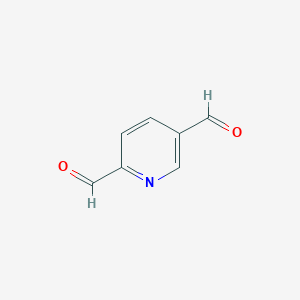

Pyridine-2,5-dicarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWYIGSUECJNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479434 | |

| Record name | 2,5-PYRIDINEDICARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6221-01-8 | |

| Record name | 2,5-PYRIDINEDICARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridine-2,5-dicarbaldehyde: Properties, Reactivity, and Applications

Introduction

Pyridine-2,5-dicarbaldehyde, a derivative of pyridine, stands as a cornerstone in the field of heterocyclic chemistry.[1] This organic compound, characterized by a pyridine ring functionalized with two aldehyde groups at the 2 and 5 positions, is a highly versatile precursor for the synthesis of a multitude of complex chemical structures.[1] Its unique molecular architecture, combining the electron-deficient nature of the pyridine ring with the high reactivity of two formyl groups, makes it an invaluable building block for researchers, scientists, and professionals in drug development and materials science.[1][2] The presence of the nitrogen atom in the pyridine ring imparts specific properties such as basicity and the capacity to form hydrogen bonds, while the aldehyde functionalities serve as reactive handles for constructing elaborate molecular frameworks.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and advanced applications of this compound.

Physicochemical and Spectroscopic Properties

This compound is typically a white to pale yellow crystalline solid under standard conditions.[3] It is generally insoluble in water but shows good solubility in organic solvents like ether and chloroform.[3] For stability and to prevent oxidation, it is recommended to store the compound under an inert atmosphere at temperatures between 2-8°C.[4][5][6]

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₂ | [3][7] |

| Molecular Weight | 135.12 g/mol | [1][3][6] |

| Appearance | White to light yellow crystal/solid | [3][4] |

| Melting Point | Approximately 115-118 °C | [3] |

| IUPAC Name | This compound | [4] |

| CAS Number | 6221-01-8 | [5][7] |

| SMILES | O=CC1=NC=C(C=O)C=C1 | [6][7] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic protons, typically in the downfield region (δ 9-10 ppm), due to the strong deshielding effect of the carbonyl group. The aromatic protons on the pyridine ring would appear in the δ 7.5-9.0 ppm range, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and aldehyde groups. For instance, in the related pyridine-2-carbaldehyde, the aldehydic proton appears at δ 10.09 ppm, and the ring protons resonate between δ 7.54 and 8.80 ppm.[8]

-

¹³C NMR: The carbon NMR spectrum would feature characteristic peaks for the carbonyl carbons of the aldehyde groups, typically around δ 190-200 ppm. The aromatic carbons of the pyridine ring would resonate in the δ 120-150 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde groups, usually found in the region of 1680-1715 cm⁻¹. Additional bands corresponding to C-H stretching of the aldehyde and aromatic rings, as well as C=N and C=C stretching vibrations of the pyridine ring, would also be present.

Synthesis of this compound

The synthesis of pyridine aldehydes, including the 2,5-dicarbaldehyde isomer, is most commonly achieved through the oxidation of the corresponding methylpyridines or hydroxymethylpyridines.[9] While various methods exist for pyridine ring construction, the functionalization of a pre-existing pyridine ring is often more practical for producing specific isomers like this compound.[10]

A common preparative strategy involves the oxidation of 2,5-lutidine (2,5-dimethylpyridine) or 2,5-bis(hydroxymethyl)pyridine. Selenium dioxide (SeO₂) is a frequently used oxidizing agent for this type of transformation, particularly for converting methyl groups to aldehydes.[11]

Generalized Synthetic Workflow

Caption: General synthetic routes to this compound.

Representative Experimental Protocol: Oxidation with Selenium Dioxide

The following protocol is a representative example adapted from procedures for analogous pyridine aldehyde syntheses.[11]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-bis(hydroxymethyl)pyridine (1 equivalent) in a suitable solvent, such as 1,4-dioxane.

-

Reagent Addition: Add selenium dioxide (SeO₂, ~2.2 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling the reaction mixture to room temperature, filter it through a pad of Celite to remove the selenium byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Transformations

The chemistry of this compound is dominated by the reactivity of its two aldehyde groups and the electronic properties of the pyridine nucleus.

Reactions of the Aldehyde Groups

The aldehyde functionalities are electrophilic and readily undergo nucleophilic attack.[9]

1. Schiff Base Condensation

This is one of the most significant reactions of this compound. It reacts with primary amines to form di-imine compounds, commonly known as Schiff bases.[12] This condensation is typically carried out by refluxing the reactants in an alcohol solvent and is often reversible.[12] The resulting Schiff base ligands are highly valuable in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions.[12][13]

-

Causality: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the stable C=N double bond (imine).

2. Oxidation to Carboxylic Acids

The aldehyde groups can be readily oxidized to the corresponding carboxylic acids, yielding pyridine-2,5-dicarboxylic acid (also known as isocinchomeronic acid). This transformation can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or nitric acid.[14] Pyridine-2,5-dicarboxylic acid is itself a valuable building block for constructing metal-organic frameworks (MOFs) and coordination polymers.[15]

3. Reduction to Alcohols

The aldehyde groups can be reduced to primary alcohols to form 2,5-bis(hydroxymethyl)pyridine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[16][17] The choice of reducing agent is critical; NaBH₄ is a milder reagent that selectively reduces aldehydes, while LiAlH₄ is much stronger and can also reduce the pyridine ring under certain conditions.

Reactivity of the Pyridine Ring

The nitrogen atom in the pyridine ring renders the ring electron-deficient, influencing its reactivity. This property makes the ring susceptible to nucleophilic substitution, though this is less common than reactions at the aldehyde sites.[1] The primary role of the pyridine nitrogen in the reactivity of this compound is its function as a Lewis base and a coordination site for metal ions. This allows the entire molecule, or its Schiff base derivatives, to act as multidentate ligands.

Key Reactivity Pathways

Caption: Major chemical transformations of this compound.

Applications in Research and Development

The dual reactivity of this compound makes it a crucial intermediate in several advanced scientific fields.

Coordination Chemistry and Materials Science

This compound is a premier building block for designing complex ligands. The di-imine ligands derived from its condensation with various amines can coordinate with metal ions through both the imine and pyridine nitrogen atoms, forming stable and structurally diverse metal complexes.[13] These complexes are investigated for applications in catalysis, such as in the epoxidation of olefins.[13]

Furthermore, the rigid structure and divergent functional groups of this molecule make it an excellent candidate for constructing porous crystalline polymers like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1] These materials possess high surface areas and ordered pore structures, making them ideal for applications in gas storage, separation, and heterogeneous catalysis.[1][18]

Drug Development and Medicinal Chemistry

Pyridine and its derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[2] this compound serves as a versatile starting material for synthesizing novel pyridine-based compounds with potential therapeutic activities.[1] The aldehyde groups allow for the introduction of diverse functionalities through reactions like reductive amination or condensation, enabling the creation of large libraries of compounds for biological screening. The pyridine scaffold itself can improve pharmacological parameters such as water solubility and the ability to form key interactions with biological targets.[1]

Safety and Handling

This compound is associated with several hazard statements, indicating that it requires careful handling in a laboratory setting.[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Handling Recommendations: Operations should be conducted in a well-ventilated area or a fume hood.[3] Appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat, must be worn.[3] The compound should be stored away from combustible materials and heat sources.[3]

Conclusion and Future Outlook

This compound is a molecule of significant synthetic utility, bridging the gap between simple precursors and complex, high-value chemical entities. Its robust reactivity, centered on the dual aldehyde groups, allows for predictable and efficient transformations into Schiff bases, dicarboxylic acids, and diols. These derivatives are at the forefront of research in supramolecular chemistry, catalysis, and drug discovery. The ongoing exploration of this compound in the synthesis of novel COFs and MOFs promises to unlock new solutions for environmental and energy-related challenges. As synthetic methodologies become more advanced, the strategic application of this compound will undoubtedly continue to expand, leading to the development of next-generation functional materials and therapeutic agents.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Amiery, A. A. (2014). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica, 6(5), 338-345. Retrieved from [Link]

-

Li, Z., Liu, C., Tang, R., & Liu, G. (2013). Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene. RSC Advances, 3(25), 9745-9751. DOI: 10.1039/C3RA40398J. Retrieved from [Link]

-

Barlin, G. B., & Young, A. C. (1972). Reduction of 3,5-disubstituted pyridines to dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1, 1269-1272. DOI: 10.1039/P19720001269. Retrieved from [Link]

-

Singh, P., & Kaur, N. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(23), 7339. DOI: 10.3390/molecules26237339. Retrieved from [Link]

-

ChemScrap. (n.d.). The Role of Pyridine-2,5-dicarboxylic Acid in Novel Material Synthesis. Retrieved from [Link]

-

Reddit. (2021). I want to reduce Pyrazine-2,5-dicarboxylic acid to the diol what reaction conditions could be suitable? Retrieved from [Link]

-

Zafar, A. M., Jabeen, M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. U. A. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131. Retrieved from [Link]

-

Zhang, Y., et al. (2018). Pyridine oxide-decorated covalent organic framework for catalytic allylation of aromatic aldehydes with allyl(trichloro)silane. Chemical Communications, 54(78), 11014-11017. DOI: 10.1039/C8CC06148A. Retrieved from [Link]

Sources

- 1. This compound | 6221-01-8 | Benchchem [benchchem.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 6221-01-8 [sigmaaldrich.com]

- 5. This compound | 6221-01-8 [chemicalbook.com]

- 6. 6221-01-8|this compound|BLD Pharm [bldpharm.com]

- 7. This compound 95% | CAS: 6221-01-8 | AChemBlock [achemblock.com]

- 8. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]

- 9. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 10. baranlab.org [baranlab.org]

- 11. 2,6-Pyridinedicarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. Reduction of 3,5-disubstituted pyridines to dihydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. reddit.com [reddit.com]

- 18. Pyridine oxide-decorated covalent organic framework for catalytic allylation of aromatic aldehydes with allyl(trichloro)silane - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Introduction: A Versatile Heterocyclic Building Block

An In-depth Technical Guide to Pyridine-2,5-dicarbaldehyde (CAS: 6221-01-8)

This compound is a highly functionalized aromatic compound featuring a pyridine core substituted with two aldehyde groups. This unique arrangement of reactive sites on a rigid, nitrogen-containing heterocycle makes it a cornerstone building block in modern chemistry. Its significance stems from its ability to serve as a versatile precursor in the synthesis of complex molecular architectures, ranging from novel polymers to sophisticated ligands for coordination chemistry. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and key applications, offering researchers and drug development professionals a comprehensive technical resource.

Core Physicochemical & Safety Profile

Understanding the fundamental properties of a reagent is critical for its effective use and safe handling. This compound is typically a yellow to brown solid under standard conditions.[1]

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6221-01-8 | [1][2] |

| Molecular Formula | C₇H₅NO₂ | [2] |

| Molecular Weight | 135.12 g/mol | [2][3] |

| Appearance | Yellow to brown solid | [1][3] |

| Melting Point | 67-69 °C | [1] |

| Boiling Point | 285.8±25.0 °C (Predicted) | [1] |

| Solubility | Insoluble in water; Soluble in ether, chloroform. | [4] |

| Storage | Store at 2-8°C in an inert atmosphere, sealed. | [2][5] |

GHS Hazard & Safety Information

Safe handling is paramount. The compound is classified as an irritant.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]

-

Precautionary Measures : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]

-

Handling Recommendations : Operations should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is required.[4]

Synthesis & Spectroscopic Characterization

Synthetic Pathway Overview

The synthesis of this compound typically involves the oxidation of a suitable pyridine precursor. A generalized method involves the ozonolysis of pyridine to yield 2,5-diketopyridine, which is subsequently reduced to the target dicarbaldehyde.[4] This multi-step process requires careful control of reaction conditions to achieve good yields and purity.

Caption: Core reactivity workflow of this compound.

Applications in Scientific Research & Development

The unique structure of this compound makes it a valuable component in several cutting-edge areas of materials science and medicinal chemistry.

Covalent and Metal-Organic Frameworks (COFs & MOFs)

This molecule is a crucial precursor for constructing porous crystalline polymers. [2]* Covalent Organic Frameworks (COFs): It serves as a rigid linker, reacting with multi-functional amines to create highly ordered, porous 2D or 3D polymers. The inclusion of the pyridine unit provides active sites within the COF structure, enhancing properties like adsorption capacity for environmental remediation or providing catalytic centers. [2]* Metal-Organic Frameworks (MOFs): While the related pyridine-2,5-dicarboxylic acid is more commonly used directly, the dicarbaldehyde is a key starting material for synthesizing the necessary ligands. [6][7]Through Schiff base formation, it can be used to build complex ligands that, upon coordination with metal ions, self-assemble into stable MOF structures with applications in gas storage, separation, and catalysis.

Supramolecular Chemistry

The dicarboxamide derivative of this compound is noted for its capacity to form hydrogen bonds and chelate metal ions. [2]This property is fundamental to the design of intricate supramolecular architectures, where non-covalent interactions dictate the assembly of molecules into larger, functional systems.

Drug Discovery & Bioactive Molecules

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. [8]this compound acts as a versatile starting point for synthesizing novel bioactive compounds. Schiff bases derived from pyridine aldehydes can exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. [9]The ability to easily generate a library of diverse ligands by reacting it with various amines makes it a valuable tool in high-throughput screening and lead optimization campaigns.

Experimental Protocol: Synthesis of a Diimine Schiff Base Ligand

This protocol provides a self-validating, representative procedure for the synthesis of a Schiff base ligand from this compound and a generic primary amine (e.g., aniline).

Objective: To synthesize N,N'-(pyridine-2,5-diylbis(methanylylidene))bis(aniline).

Materials:

-

This compound (1.0 mmol, 135.1 mg)

-

Aniline (2.0 mmol, 186.2 mg, 182 µL)

-

Absolute Ethanol (15 mL)

-

Glacial Acetic Acid (1-2 drops, catalytic)

Methodology:

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).

-

Addition of Amine: To the stirring solution, add aniline (2.0 mmol) dissolved in absolute ethanol (5 mL). Add 1-2 drops of glacial acetic acid to catalyze the imine formation.

-

Causality Insight: The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.

-

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

-

Self-Validation: A successful reaction is often indicated by a color change and the formation of a new spot on the TLC plate with a different Rf value than the starting materials.

-

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

-

Drying & Characterization: Dry the purified solid product under vacuum. Characterize the final product by ¹H NMR, FT-IR, and mass spectrometry to confirm its structure and purity. The IR spectrum should show the appearance of a C=N stretch (~1630 cm⁻¹) and the disappearance of the C=O stretch (~1700 cm⁻¹).

Conclusion

This compound (CAS 6221-01-8) transcends its role as a simple chemical intermediate. Its bifunctional nature, coupled with the inherent electronic and coordinating properties of the pyridine ring, establishes it as a powerful and versatile platform for innovation. From the rational design of advanced materials like COFs and MOFs to the modular synthesis of potential therapeutic agents, its applications are both broad and impactful. This guide has illuminated the core technical aspects of this compound, providing the foundational knowledge necessary for researchers to harness its full potential in their scientific endeavors.

References

-

Wikipedia. Pyridine-2-carbaldehyde. [Link]

-

ChemBK. This compound. [Link]

-

CompTox Chemicals Dashboard. 2,5-Pyridinedicarboxylic acid, dipropyl ester. [Link]

-

National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]

-

PubChem. 2,5-Pyridinedicarboxylic acid. [Link]

-

National Center for Biotechnology Information. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC. [Link]

-

ACS Publications. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis | Inorganic Chemistry. [Link]

-

ResearchGate. FT-IR spectra of the pyridine-2,5-dicarboxylic acid (H2PDC) and Zr-UiO-66-PDC samples. [Link]

-

Longdom Publishing. Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. [Link]

-

ResearchGate. Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. [Link]

-

ResearchGate. Up: FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC), ZrCl4,.... [Link]

-

Der Pharma Chemica. Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. [Link]

-

National Center for Biotechnology Information. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. [Link]

-

J&K Scientific. 2,5-Pyridine dicarboxaldehyde | 6221-01-8. [Link]

-

University of Leicester. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link]

-

ResearchGate. IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. [Link]

Sources

- 1. This compound | 6221-01-8 [chemicalbook.com]

- 2. This compound | 6221-01-8 | Benchchem [benchchem.com]

- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 6221-01-8 [sigmaaldrich.com]

- 6. 2,5-吡啶二羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Pyridine-2,5-dicarbaldehyde: Structure, Synthesis, and Applications

Abstract

Pyridine-2,5-dicarbaldehyde is a pivotal organic compound characterized by a pyridine core functionalized with two aldehyde groups. This guide provides an in-depth examination of its molecular structure, physicochemical properties, and core reactivity. We will explore validated synthetic protocols, elucidating the chemical principles that underpin these methodologies. Furthermore, this document highlights the compound's expanding role as a critical building block in supramolecular chemistry, materials science—particularly in the construction of Covalent Organic Frameworks (COFs)—and as a versatile intermediate in drug discovery and development. The content herein is curated for researchers, chemists, and professionals in drug development seeking a comprehensive technical understanding of this versatile molecule.

Molecular Structure and Nomenclature

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and identity.

IUPAC Name and Chemical Identity

-

IUPAC Name : The systematic name for this compound, as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .[1][2][3]

Structural Elucidation

This compound's structure consists of a six-membered aromatic pyridine ring substituted with two formyl (aldehyde, -CHO) groups at the C2 and C5 positions. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which significantly influences the reactivity of the ring and its substituents.[7] The aldehyde groups are key reactive sites, prone to nucleophilic attack, making the molecule a valuable bifunctional linker in organic synthesis.[6][8]

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is critical for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | White to pale yellow crystal/solid | [4] |

| Melting Point | Approx. 115-118 °C | [4] |

| Solubility | Insoluble in water; Soluble in ether, chloroform, and other organic solvents | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][6][9] |

| Purity | Typically available at ≥95% or ≥97% | [1][2] |

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of this compound typically involves the oxidation of a suitable precursor, such as 2,5-lutidine (2,5-dimethylpyridine) or 2,5-bis(hydroxymethyl)pyridine. The choice of oxidizing agent is critical to selectively oxidize the methyl or alcohol groups to aldehydes without over-oxidation to carboxylic acids or degradation of the pyridine ring.

A common and effective method involves the use of selenium dioxide (SeO₂), a well-established reagent for the oxidation of activated methyl groups to aldehydes.

Experimental Protocol: Oxidation of 2,5-Lutidine with Selenium Dioxide

This protocol is adapted from established methodologies for methylpyridine oxidation.[10]

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-lutidine (1 equivalent) and a suitable solvent such as 1,4-dioxane.

-

Reagent Addition : Add selenium dioxide (SeO₂, ~2.2 equivalents per methyl group) to the solution.

-

Causality: Selenium dioxide is a specific oxidant for allylic and benzylic C-H bonds, which are analogous to the activated C-H bonds of the methyl groups on the pyridine ring. 1,4-dioxane is used as a solvent due to its high boiling point, suitable for reflux conditions, and its ability to dissolve both the starting material and the oxidant.

-

-

Reflux : Heat the reaction mixture to reflux with vigorous stirring for approximately 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. The insoluble selenium byproduct is removed by filtration through a pad of Celite.

-

Trustworthiness: This filtration step is crucial for removing the selenium metal byproduct, which is essential for obtaining a pure product and preventing interference in subsequent steps.

-

-

Purification : The filtrate is concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Core Reactivity: The Bifunctional Aldehyde

The chemical utility of this compound is dominated by the reactivity of its two aldehyde groups. These groups are electrophilic and readily undergo nucleophilic addition reactions. The most significant of these is the condensation reaction with primary amines to form Schiff bases (imines).

This bifunctionality allows the molecule to act as a linker, reacting with two amine molecules to form larger, often symmetric, structures. This reactivity is the cornerstone of its application in the synthesis of macrocycles, ligands, and porous frameworks.[6][8]

Caption: General workflow for Schiff base condensation.

Key Applications in Research and Drug Development

Precursor for Covalent and Metal-Organic Frameworks (COFs & MOFs)

This compound has emerged as a crucial building block in materials science.[6] Its rigid structure and two reactive aldehyde groups make it an ideal "strut" or "linker" for the synthesis of Covalent Organic Frameworks (COFs). Through Schiff base condensation with multitopic amines (e.g., triamines), it forms highly ordered, porous crystalline polymers.[3][6]

-

Expertise & Experience : The pyridine nitrogen within the COF structure provides active sites that can enhance properties like adsorption capacity for pollutants or catalytic activity.[6] The precise geometry of the dicarbaldehyde dictates the pore size and topology of the resulting framework, allowing for rational design of materials for specific applications like gas storage and separation. The related pyridine-2,5-dicarboxylic acid is also widely used for constructing Metal-Organic Frameworks (MOFs).[11][12]

Intermediate in Ligand Synthesis and Supramolecular Chemistry

The ability to form stable Schiff base ligands is a cornerstone of coordination chemistry. This compound serves as a precursor to multidentate ligands that can chelate a wide variety of metal ions. These metal complexes are investigated for their potential in catalysis, molecular sensing, and as functional molecular devices.[6][8] The dicarboxamide derivatives are also noted for their ability to form intricate hydrogen-bonded supramolecular architectures.[13]

Scaffold in Drug Design and Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[14] Its unique properties, including basicity, ability to form hydrogen bonds, and water solubility, make it a desirable feature in drug candidates.[6] this compound acts as a versatile intermediate, allowing for the introduction of a functionalized pyridine core into more complex molecules. Its aldehyde groups can be transformed into a wide array of other functionalities, providing access to diverse chemical libraries for screening and drug development.[14][15]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Self-Validating Protocol for Safe Handling :

-

Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4]

-

Storage : Store the compound in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][6]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

Sagan, F., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(16), 4989. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Available at: [Link]

-

Verma, S., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 14, 4949-4976. Available at: [Link]

- Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones....

-

Xiamen Aeco Chemical Co., Ltd. (n.d.). The Role of Pyridine-2,5-dicarboxylic Acid in Novel Material Synthesis. Available at: [Link]

-

University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. Available at: [Link]

Sources

- 1. This compound | 6221-01-8 [sigmaaldrich.com]

- 2. This compound 95% | CAS: 6221-01-8 | AChemBlock [achemblock.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 6221-01-8 [chemicalbook.com]

- 6. This compound | 6221-01-8 | Benchchem [benchchem.com]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 9. 6221-01-8|this compound|BLD Pharm [bldpharm.com]

- 10. 2,6-Pyridinedicarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. 2,5-吡啶二羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

Pyridine-2,5-dicarbaldehyde solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Pyridine-2,5-dicarbaldehyde

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry, supramolecular chemistry, and materials science.[1] Its utility as a precursor, particularly in the synthesis of complex ligands, covalent organic frameworks (COFs), and pharmacologically active agents, is dictated by its fundamental physicochemical properties.[1][2] This guide provides an in-depth analysis of the solubility and stability of this compound, offering a critical resource for researchers, scientists, and drug development professionals. We will explore its solubility profile in various solvent systems, delineate its stability under common laboratory and stress conditions, and provide validated protocols for its assessment and handling.

Introduction: The Chemical Significance of this compound

This compound, with the molecular formula C₇H₅NO₂, belongs to a class of aromatic aldehydes featuring a pyridine core.[3] The pyridine ring, an electron-deficient aromatic heterocycle, imparts unique characteristics such as basicity and the capacity for hydrogen bonding.[1][4] The presence of two reactive aldehyde groups at the 2 and 5 positions makes it a powerful bifunctional linker. These aldehyde moieties are susceptible to nucleophilic attack, readily participating in reactions like Schiff base condensations to form robust iminopyridine ligands for coordination chemistry.[1][5] This reactivity is foundational to its application in constructing metal-organic frameworks (MOFs) and COFs, where it serves as a crucial precursor for creating porous, crystalline structures with high surface areas.[1] In the context of drug development, the pyridine scaffold is present in numerous FDA-approved pharmaceuticals, highlighting its importance as a privileged structure.[2][6] Understanding the solubility and stability of this compound is therefore a non-negotiable prerequisite for its effective use, ensuring reproducibility in synthesis, reliability in analytical testing, and integrity in final applications.

Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility, where a solute's polarity must be matched with that of the solvent for dissolution to occur.[7] this compound, with its polar pyridine ring and two aldehyde groups, exhibits a nuanced solubility profile.

Qualitative Solubility Data

Empirical testing reveals a distinct pattern of solubility for this compound across common laboratory solvents. The compound is generally described as a white to pale yellow crystalline solid.[3]

| Solvent Class | Solvent Example | Solubility | Rationale |

| Aqueous | Water | Insoluble[3] | Despite the presence of a nitrogen atom and oxygen atoms capable of hydrogen bonding, the overall aromatic, nonpolar character of the molecule dominates, preventing significant dissolution in water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, enabling it to effectively solvate the polar regions of the molecule. It is a common solvent for preparing stock solutions of organic compounds.[8] |

| Ethers | Diethyl Ether | Soluble[3] | The moderate polarity of ether can solvate the molecule sufficiently for dissolution. |

| Halogenated | Chloroform (CHCl₃) | Soluble[3] | Chloroform is a versatile solvent for a wide range of organic compounds of intermediate polarity. |

| Nonpolar | Hexane | Insoluble | The significant polarity imparted by the pyridine nitrogen and aldehyde oxygens makes the compound immiscible with highly nonpolar alkane solvents.[7] |

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a systematic workflow for determining the solubility class of this compound, a critical first step in experimental design. The methodology is adapted from standard organic qualitative analysis procedures.[9][10]

Objective: To determine the solubility of this compound in water, 5% HCl, 5% NaOH, and select organic solvents.

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Graduated pipettes

-

Solvents: Deionized Water, Diethyl Ether, DMSO, Hexane, 5% (w/v) NaOH, 5% (v/v) HCl

Procedure:

-

Preparation: Place approximately 20-25 mg of this compound into a small, dry test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in three 0.25 mL portions.

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 30-60 seconds to facilitate dissolution.[11]

-

Observation: Visually inspect the solution against a contrasting background. A compound is deemed "soluble" if it dissolves completely, leaving no visible solid particles.[11]

-

Acid/Base Testing:

-

If the compound is insoluble in water, test its solubility in 5% HCl. Solubility in aqueous acid indicates the presence of a basic functional group, such as the pyridine nitrogen.[10]

-

If insoluble in water, also test its solubility in 5% NaOH. Solubility in aqueous base would suggest an acidic functional group. This compound is not expected to be acidic.

-

-

Recording: Meticulously record all observations in a laboratory notebook.

Causality and Validation: The choice of acidic and basic solutions is a classic test for functional groups.[10] The basic nitrogen atom of the pyridine ring can be protonated by HCl to form a water-soluble pyridinium salt (C₅H₄N(CHO)₂-H⁺ Cl⁻). This acid-base reaction serves as a self-validating test for the compound's basic character.

Workflow for Solubility Assessment

The following diagram illustrates the logical flow of the qualitative solubility testing protocol.

Caption: Workflow for qualitative solubility determination.

Stability Profile

The stability of an active pharmaceutical ingredient (API) or key intermediate is its capacity to remain within established specifications to maintain its identity, strength, and quality.[12] For this compound, the primary points of vulnerability are the aldehyde functional groups, which are prone to oxidation.

Factors Affecting Stability

-

Oxidation: Aldehydes can be readily oxidized to carboxylic acids, especially in the presence of atmospheric oxygen, light, or oxidizing agents. This is the most probable degradation pathway for this compound, potentially forming Pyridine-2-carbaldehyde-5-carboxylic acid and subsequently Pyridine-2,5-dicarboxylic acid.

-

Light (Photostability): Aromatic compounds and those with carbonyl groups can be susceptible to photodegradation. It is noted that related compounds like pyridine-2-carbaldehyde are sensitive to light and may change color upon exposure.[13] Prudent practice dictates protecting this compound from light.

-

Temperature: Elevated temperatures accelerate the rate of chemical degradation. Recommended storage temperatures are typically in the range of 2-8°C to minimize degradation over time.[1]

-

pH: While the pyridine ring is stable across a wide pH range, extreme pH conditions in solution, coupled with heat, can catalyze hydrolysis or other degradation reactions.

Postulated Degradation Pathway

The primary non-metabolic degradation pathway is anticipated to be the sequential oxidation of the aldehyde groups.

Caption: Postulated oxidative degradation pathway.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential in drug development to identify likely degradation products and establish the intrinsic stability of a compound.[12] This protocol outlines a typical stress testing workflow.

Objective: To evaluate the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

HPLC-grade acetonitrile (ACN) and water

-

Formic acid or TFA (for mobile phase)

-

0.1 M HCl, 0.1 M NaOH

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC system with UV or MS detector

-

pH meter, calibrated oven, photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

-

Control Sample (T=0): Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 100 µg/mL) and analyze by HPLC to establish the initial purity and peak area.

-

Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

-

Acid Hydrolysis: Add 0.1 M HCl.

-

Base Hydrolysis: Add 0.1 M NaOH.

-

Oxidation: Add 3% H₂O₂.

-

Thermal Stress: Use the stock solution diluted with the initial solvent (ACN:Water).

-

-

Incubation:

-

Place the acid, base, and oxidation vials in a water bath at 60°C for 4-8 hours.

-

Place the thermal stress vial in an oven at 80°C for 24 hours.

-

Place a separate vial of the diluted stock solution in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At designated time points, withdraw an aliquot from each vial.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method.

-

-

Data Interpretation: Compare the chromatograms of the stressed samples to the T=0 control. Calculate the percentage of degradation and identify any major degradation products by their retention times and, if available, mass spectra.

Trustworthiness: This protocol is a self-validating system. The T=0 sample acts as the undegraded control. A stability-indicating HPLC method is one that can separate the intact compound from all potential degradation products, ensuring that any loss in the main peak area is accurately quantified as degradation.

Workflow for Forced Degradation Study

Sources

- 1. This compound | 6221-01-8 | Benchchem [benchchem.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 6. bcrcp.ac.in [bcrcp.ac.in]

- 7. youtube.com [youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.ws [chem.ws]

- 12. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]

- 13. echa.europa.eu [echa.europa.eu]

A Technical Guide to the Spectroscopic Characterization of Pyridine-2,5-dicarbaldehyde

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Pyridine-2,5-dicarbaldehyde (CAS No: 6221-01-8), a valuable building block in medicinal chemistry and materials science. While direct, published, and fully assigned spectral data for this specific molecule is not extensively available, this guide, grounded in established principles of spectroscopy and data from closely related analogues, offers a robust and predictive analysis. The insights herein are designed to empower researchers, scientists, and drug development professionals in the confident identification and utilization of this compound.

Introduction: The Structural Significance of this compound

This compound, with its unique arrangement of two reactive aldehyde functionalities on a pyridine scaffold, presents a versatile platform for the synthesis of a diverse array of molecular architectures. Its application spans the creation of complex ligands for catalysis, novel covalent organic frameworks (COFs), and pharmacologically active heterocyclic compounds. Accurate and unambiguous structural verification is paramount, and for this, a multi-faceted spectroscopic approach is indispensable. This guide will delve into the expected features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of this compound, based on the well-documented spectral data of pyridine-2-carboxaldehyde and pyridine-3-carboxaldehyde.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for its three aromatic protons and two aldehyde protons. The electron-withdrawing nature of both the pyridine nitrogen and the two formyl groups will deshield all protons, leading to chemical shifts in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 9.0 - 9.2 | d | JH6-H4 ≈ 2.0 |

| H-4 | 8.3 - 8.5 | dd | JH4-H3 ≈ 8.0, JH4-H6 ≈ 2.0 |

| H-3 | 8.0 - 8.2 | d | JH3-H4 ≈ 8.0 |

| CHO (C-2) | 10.1 - 10.3 | s | - |

| CHO (C-5) | 10.0 - 10.2 | s | - |

Causality Behind the Predictions:

-

Aldehyde Protons: The aldehyde protons are the most deshielded due to the strong electron-withdrawing effect of the carbonyl group and will appear as sharp singlets far downfield, typically above 10 ppm.[1][2] The aldehyde at the 2-position is expected to be slightly more deshielded than the one at the 5-position due to the proximity to the electronegative nitrogen atom.

-

Aromatic Protons:

-

H-6: This proton is ortho to the pyridine nitrogen, placing it in a highly deshielded environment. It is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

H-3: This proton is coupled only to H-4 and will therefore appear as a doublet.

-

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals: five for the pyridine ring carbons and two for the carbonyl carbons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the carbonyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 155 |

| C-3 | 122 - 125 |

| C-4 | 138 - 141 |

| C-5 | 135 - 138 |

| C-6 | 150 - 153 |

| CHO (C-2) | 192 - 195 |

| CHO (C-5) | 190 - 193 |

Rationale for Predicted Shifts:

-

Carbonyl Carbons: The aldehyde carbons will have the largest chemical shifts, typically in the 190-200 ppm range.[3][4]

-

Pyridine Ring Carbons:

-

C-2 and C-6: These carbons, being adjacent to the nitrogen, are the most deshielded of the ring carbons and will have chemical shifts in the range of 150-155 ppm.[5]

-

C-4: The chemical shift of C-4 will also be in the downfield region, influenced by the overall electron-deficient nature of the ring.

-

C-3 and C-5: These carbons are expected to have the most upfield chemical shifts among the ring carbons.

-

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the aldehyde and the pyridine ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aldehyde C-H Stretch | 2850 - 2820 and 2750 - 2720 | Medium (often two bands) |

| C=O Stretch (Aldehyde) | 1710 - 1690 | Strong |

| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |

| C-H in-plane bend | 1300 - 1000 | Medium |

| C-H out-of-plane bend | 900 - 675 | Strong |

Interpretation of Key Bands:

-

C=O Stretch: The most intense and diagnostic peak in the spectrum will be the carbonyl stretch of the two aldehyde groups, expected to appear around 1700 cm⁻¹.[6][7] The presence of two aldehyde groups might lead to a broadening of this peak or the appearance of a shoulder.

-

Aldehyde C-H Stretch: The C-H stretch of an aldehyde typically appears as a pair of medium intensity bands (a Fermi doublet) between 2850 and 2720 cm⁻¹.[8]

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the aromatic C=C and C=N bonds will be observed in the 1600-1450 cm⁻¹ region.[9]

Caption: A generalized workflow for acquiring an FTIR spectrum of a solid sample.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its structural confirmation.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺•): The compound has a molecular formula of C₇H₅NO₂ and a molecular weight of 135.12 g/mol . Therefore, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 135.

-

Key Fragmentation Pathways:

-

Loss of H•: A peak at m/z = 134, corresponding to the loss of a hydrogen radical from one of the aldehyde groups, is expected ([M-H]⁺).

-

Loss of CO: Successive losses of carbon monoxide from the aldehyde groups are highly probable, leading to peaks at m/z = 107 ([M-CO]⁺•) and m/z = 79 ([M-2CO]⁺•).

-

Formation of Pyridyl Cation: A peak at m/z = 78, corresponding to the pyridyl cation, is also a likely fragment.

-

Caption: A plausible EI mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The following are generalized, best-practice protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the pure KBr pellet first, and then the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum to the background.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range of approximately m/z 40-200 to detect the molecular ion and significant fragments.

Conclusion

The spectroscopic characterization of this compound, as predicted from the analysis of its structural analogues, presents a unique and identifiable fingerprint. The downfield shifts in the NMR spectra, the prominent carbonyl stretch in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum provide a robust set of data for the unambiguous identification and quality control of this important synthetic intermediate. This guide serves as a valuable resource for researchers, enabling them to confidently interpret their own experimental data and accelerate their scientific endeavors.

References

-

Kleinpeter, E., & Brühl, I. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(3), 437-445. [Link]

-

Kleinpeter, E., Thomas, St., Brühl, I., & Heilmann, D. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]

-

SpectraBase. (n.d.). 2-Pyridinecarboxaldehyde. [Link]

-

PubChem. (n.d.). 3-Pyridinecarboxaldehyde. [Link]

-

PubChem. (n.d.). 2-Pyridinecarboxaldehyde. [Link]

-

NIST. (n.d.). 3-Pyridinecarboxaldehyde. [Link]

-

ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde. [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

ResearchGate. (n.d.). IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. [Link]

-

NIST. (n.d.). 3-Pyridinecarboxaldehyde. [Link]

-

NIST. (n.d.). 3-Pyridinecarboxaldehyde. [Link]

-

NIST. (n.d.). 2-Pyridinecarboxaldehyde. [Link]

-

ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. [Link]

-

NIST. (n.d.). 2-Pyridinecarboxaldehyde. [Link]

-

NIST. (n.d.). 3-Pyridinecarboxaldehyde. [Link]

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

NIST. (n.d.). 4-Pyridinecarboxaldehyde. [Link]

-

The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde. [Link]

-

Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. [Link]

-

Wikipedia. (n.d.). Pyridine-3-carbaldehyde. [Link]

-

SpectraBase. (n.d.). 2-Pyridinecarboxaldehyde. [Link]

-

NIST. (n.d.). 3-Pyridinecarboxaldehyde. [Link]

-

NIST. (n.d.). 2-Pyridinecarboxaldehyde. [Link]

Sources

- 1. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]

- 2. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Pyridinecarboxaldehyde(1121-60-4) 13C NMR spectrum [chemicalbook.com]

- 4. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. 2-Pyridinecarboxaldehyde(1121-60-4) IR Spectrum [m.chemicalbook.com]

- 7. 3-Pyridinecarboxaldehyde (500-22-1) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling of Pyridine-2,5-dicarbaldehyde for Research and Development

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Pyridine-2,5-dicarbaldehyde (CAS No. 6221-01-8). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, offering a framework for proactive risk mitigation grounded in the physicochemical properties of the compound. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity within the laboratory.

Core Hazard Profile and Risk Assessment

This compound is a solid organic compound utilized as a building block in various synthetic applications. Its hazard profile is primarily characterized by its irritant properties, which are common for aromatic aldehydes. The aldehyde functional groups are reactive and can interact with biological macromolecules, leading to irritation upon contact.

A thorough risk assessment is the cornerstone of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 (!) |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 (!) |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | GHS07 (!) |

Data sourced from Sigma-Aldrich Safety Information.

It is crucial to note that structurally related compounds, such as pyridine-2-carbaldehyde, exhibit a more severe hazard profile, including being harmful if swallowed, toxic if inhaled, and causing severe skin burns. This structural analogy necessitates a heightened level of caution, as minor impurities or degradation products could introduce additional, unlisted risks.

Caption: Core GHS hazards of this compound.

Exposure Control: Engineering and Personal Protective Measures

A multi-layered approach to exposure control is critical, starting with the work environment and ending with personal barriers.

Engineering Controls: The Primary Barrier

Engineering controls are the most effective means of minimizing exposure by isolating the hazard from the operator.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[1][2] This is non-negotiable. The rationale is to maintain a controlled negative pressure environment that captures and exhausts vapors and fine particulates, preventing inhalation.

-

Ventilation: The laboratory must be equipped with general ventilation that ensures multiple air changes per hour, preventing the accumulation of fugitive emissions.[1]

-

Proximity of Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and located near the workstation.[1][2]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect against accidental contact. The selection of appropriate PPE must be based on the specific hazards of the material.[3]

| Protection Area | Required PPE | Rationale and Best Practices |

| Eye & Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield should be worn over goggles during procedures with a high risk of splashing.[1][4] |

| Skin & Body | Nitrile gloves and a flame-resistant lab coat | Nitrile gloves offer good resistance to a range of chemicals, including pyridine-based compounds.[3] Always check for tears before use and replace them immediately if contaminated. A fully buttoned lab coat protects against incidental skin contact.[1][4] |

| Respiratory | NIOSH-approved respirator (as needed) | For routine handling within a fume hood, respiratory protection is not typically required. However, if vapors or aerosols are generated, or in the event of a spill or ventilation failure, a respirator with an organic vapor cartridge (e.g., Filter Type A) is necessary.[1] |

Protocols for Safe Handling and Storage

Adherence to standardized protocols minimizes the risk of exposure and preserves the integrity of the chemical.

Standard Handling Protocol

-

Preparation: Before handling, ensure all required engineering controls are operational and all PPE is correctly worn.

-

Aliquotting: Transfer the solid compound within a chemical fume hood.[2] Avoid creating dust. If the material is a fine powder, handle it with extreme care to prevent aerosolization.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[1][4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]

-

Contamination: Immediately decontaminate any surfaces that come into contact with the chemical. Launder contaminated clothing before reuse.[4]

Storage and Stability

Improper storage can lead to degradation, loss of reactivity, and the potential formation of more hazardous byproducts.

-

Container: Keep the compound in its original, tightly sealed container.[1][4]

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][2][5]

-

Location: The storage area must be a cool, dry, and well-ventilated place, away from sources of ignition.[1][3] Store locked up to restrict access.[1]

-

Temperature: For long-term stability, store at refrigerated temperatures (2-8°C).

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous or exothermic reactions.[1][5]

-

Light Sensitivity: Protect the compound from light, as it is photosensitive and may change color or degrade upon exposure.[2][5] Using amber or opaque containers is recommended.[5]

Emergency Procedures: A Framework for Response

A clear and practiced emergency plan is vital for mitigating the consequences of an accidental release or exposure.

Accidental Release Measures (Spills)

In the event of a spill, a systematic response is required to ensure personnel safety and environmental protection.

-

Evacuate: Immediately evacuate non-essential personnel from the affected area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Control Ignition Sources: Remove all sources of heat and ignition from the vicinity.[4]

-

Contain: Wearing full PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[4] Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[4]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Prohibit Entry: Do not allow the product to enter drains or waterways.

Caption: Workflow for responding to an accidental spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. First responders should protect themselves before assisting others.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of running water and soap for at least 15-20 minutes.[4] If irritation develops or persists, seek medical attention.[4] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Call an ophthalmologist or seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Classification: Chemical waste generators are responsible for classifying waste according to local, regional, and national regulations to ensure complete and accurate documentation.[1]

-

Containers: Use designated, properly labeled, and sealed containers for chemical waste. Do not mix with other waste streams.

-

Disposal: Dispose of the waste through a licensed and approved waste disposal company.[1]

References

- SAFETY DATA SHEET for pyridine-2-carbaldehyde. (2025). Sigma-Aldrich.

- 2,3-Pyridine dicarboxylic acid Safety Data Sheet. (2024). Jubilant Ingrevia Limited.

- SAFETY DATA SHEET for 2,6-Pyridinedicarboxaldehyde. (2021). Thermo Fisher Scientific.

- Pyridine-2-carbaldehyde - Registr

- Safety Data Sheet for Pyridine-2-aldehyde. (2024). Jubilant Ingrevia.

- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.

- SAFETY DATA SHEET for 2-Pyridinecarboxaldehyde. (2012). Thermo Fisher Scientific.

- This compound | 6221-01-8.Sigma-Aldrich.

- This compound | 6221-01-8.ChemicalBook.

Sources

Physical appearance and storage conditions for Pyridine-2,5-dicarbaldehyde

An In-depth Technical Guide to the Physical Properties and Storage of Pyridine-2,5-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Dialdehyde Building Block

This compound (CAS No. 6221-01-8) is a heterocyclic aromatic aldehyde that has garnered significant attention as a versatile building block in modern organic synthesis.[1] Its structure, featuring a pyridine core functionalized with two reactive aldehyde groups at the 2 and 5 positions, allows for a wide array of chemical transformations. This makes it a crucial precursor in the synthesis of complex molecules, including pharmaceutical intermediates, novel ligands for metal complexes, and advanced materials such as Covalent Organic Frameworks (COFs).[1][2]

The reactivity of the aldehyde moieties is the cornerstone of its synthetic utility, primarily through Schiff base condensation reactions.[1] However, this same reactivity necessitates a thorough understanding of its physical properties and imposes stringent requirements for its storage and handling to prevent degradation and ensure experimental reproducibility.

Physicochemical Characteristics

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective use. This compound is typically a solid under ambient conditions.

Appearance and Odor: The compound presents as a white to pale yellow crystalline solid.[2][3] It possesses a characteristic aldehyde fragrance.[2] Any significant deviation from this appearance, such as discoloration to dark brown or the presence of a viscous liquid, may indicate degradation through oxidation or polymerization.

Quantitative Physicochemical Data: The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6221-01-8 | [2][3][4] |

| Molecular Formula | C₇H₅NO₂ | [1][2][4] |

| Molecular Weight | 135.12 g/mol | [1][2][3][4] |

| Melting Point | ~115-118 °C | [2] |

| Physical Form | Solid | [1][3] |

| Solubility | Insoluble in water; Soluble in ether, chloroform, and other organic solvents. | [2] |

Optimal Storage and Chemical Stability

The stability of this compound is paramount for its successful application. The aldehyde functional groups are susceptible to oxidation, polymerization, and other degradation pathways, especially when exposed to atmospheric oxygen, light, and heat.[5][6]

Core Storage Protocol: To maintain the compound's purity and reactivity, the following storage conditions are mandatory:

-

Temperature: The recommended storage temperature is between 2°C and 8°C.[2][3][7][8] Refrigeration slows down the rate of potential degradation reactions. The compound is often shipped in cold packs to maintain this temperature range during transit.[3]

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[3][8][9] This is the most critical step to prevent the oxidation of the aldehyde groups to less reactive carboxylic acids. The presence of any acid can, in turn, catalyze polymerization.[6]

-

Container: Keep the container tightly sealed to prevent the ingress of moisture and air.[5][9]

-

Location: The storage area should be a dry, cool, and well-ventilated place, away from incompatible materials.[9]

-

Light: Protect the compound from exposure to light, as light can promote degradation.[5][10]

The causality behind these conditions is clear: aldehydes are prone to autoxidation, forming peroxy acids which can then oxidize another aldehyde molecule to a carboxylic acid. This process compromises the sample's purity and can introduce impurities that interfere with subsequent reactions. Furthermore, aldehydes can undergo polymerization, often accelerated by trace impurities or improper storage, leading to the formation of unreactive trimers or other polymers.[6][11]

Safe Handling and Personal Protective Equipment (PPE)

While considered relatively safe under normal laboratory use, appropriate handling procedures must be followed to minimize exposure and risk.[2] The compound is classified as an irritant to the skin, eyes, and respiratory system.[3][8]

Standard Handling Protocol:

-

Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][9] This prevents the inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Dispensing: When weighing or transferring the solid, avoid creating dust.[9] Use appropriate tools and techniques to handle the powder.

-

Spills: In case of a spill, avoid direct contact. Sweep up the solid material carefully and place it into a suitable, labeled container for disposal.[9] Ensure the area is then cleaned appropriately.

-

Hygiene: Wash hands thoroughly after handling the substance.[12] Do not eat, drink, or smoke in the work area.[9]

The following workflow diagram illustrates the essential steps for safely handling this compound in a research environment.

Caption: Safe handling workflow for this compound.

Chemical Incompatibilities

To prevent hazardous reactions, this compound should be stored and handled away from the following classes of chemicals:

-

Strong Oxidizing Agents: These can violently react with the aldehyde groups, potentially leading to fire or explosion.[9]

-

Strong Acids and Bases: These can catalyze unwanted side reactions, including polymerization and degradation of the compound.[9]

-

Heat and Ignition Sources: While it is a solid, upon heating it can form explosive mixtures with air.[12] It should be kept away from open flames and hot surfaces.[2]

Conclusion

This compound is a valuable reagent with significant potential in drug development and materials science. Its utility is directly linked to the high reactivity of its aldehyde functional groups. This inherent reactivity demands a disciplined approach to its storage and handling. By adhering to the guidelines outlined in this document—specifically, storage at 2-8°C under an inert atmosphere and away from light, coupled with diligent handling practices within a fume hood—researchers can ensure the compound's integrity, promote laboratory safety, and achieve reliable, reproducible results in their synthetic endeavors.

References

-

ChemBK. (2024). This compound. Retrieved from ChemBK. [Link]

-

ECHA. (n.d.). Pyridine-2-carbaldehyde - Registration Dossier. Retrieved from ECHA. [Link]

-

Wikipedia. (n.d.). 2,6-Diformylpyridine. Retrieved from Wikipedia. [Link]

-

Scribd. (n.d.). Glutaraldehyde: Safe Handling and Storage Guide. Retrieved from Scribd. [Link]

-

PubChem. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from PubChem. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,6-Pyridinedicarboxaldehyde (CAS 5431-44-7). Retrieved from Cheméo. [Link]

-